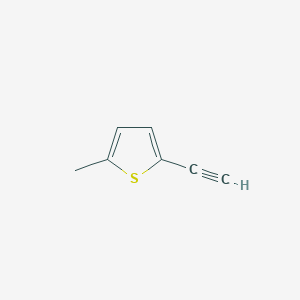

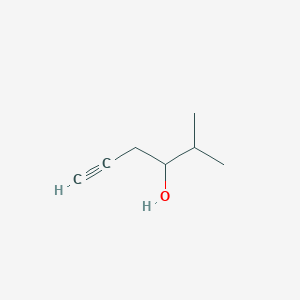

2-(4-Fluorophenoxy)ethanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

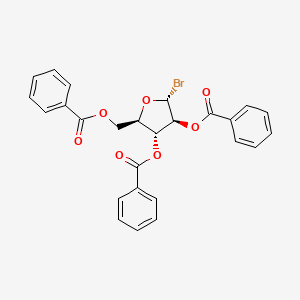

The compound "2-(4-Fluorophenoxy)ethanethioamide" is not directly mentioned in the provided papers. However, the papers discuss various fluorine-containing aromatic compounds and polyamides, which are relevant to the general field of fluorinated organic chemistry. These compounds are of interest due to their potential applications in materials science, particularly because of their thermal stability and solubility in organic solvents .

Synthesis Analysis

The synthesis of related fluorinated aromatic polyamides typically involves direct polycondensation techniques. For instance, polyamides have been synthesized from diamines with various aromatic dicarboxylic acids using the phosphorylation polycondensation technique . Another method includes the direct polycondensation of a fluorine-containing diamine with aromatic diacids, facilitated by triphenyl phosphite and pyridine in a polar aprotic solvent . These methods are indicative of the types of synthetic strategies that might be employed for compounds like "2-(4-Fluorophenoxy)ethanethioamide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and crystal structure analysis. For example, the crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivative has been conducted, highlighting the importance of hydrogen bonding and atom-atom contacts in determining crystal packing . These findings suggest that similar analyses could be applied to "2-(4-Fluorophenoxy)ethanethioamide" to understand its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "2-(4-Fluorophenoxy)ethanethioamide". However, the synthesis and characterization of related fluorine-containing compounds suggest that such molecules may participate in reactions typical of aromatic polyamides, such as polycondensation . Additionally, the use of reagents like 2-(diethylamino)ethanethiol for deprotection of aromatic methyl ethers indicates the potential for selective transformations in the presence of sulfur and nitrogen functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated polyamides include high thermal stability, with decomposition temperatures often above 400°C, and solubility in polar organic solvents . These materials also exhibit glass-transition temperatures ranging from 185°C to above 250°C, depending on the specific structure . The films cast from these polyamides are described as transparent, light-colored, and flexible, with good mechanical properties such as tensile strength and modulus of elasticity . These properties are relevant to the potential applications of "2-(4-Fluorophenoxy)ethanethioamide" in material science.

Wissenschaftliche Forschungsanwendungen

Fluorophenol Derivatives and pH Measurement

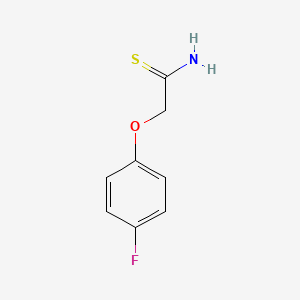

Fluorinated o-aminophenol derivatives, such as 2-(4-Fluorophenoxy)ethanethioamide, have been utilized for measuring intracellular pH. These compounds, modified from the 2-aminophenol group, exhibit pH sensitivity and negligible affinity for other physiological ions, making them effective probes for pH measurement in physiological conditions (Rhee, Levy, & London, 1995).

Radiosynthesis and Radiopharmaceuticals

4-[18F]Fluorophenol, synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, is a versatile synthon for creating complex radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety. This method yields no-carrier-added [18F]fluorophenol, crucial for radiopharmaceutical synthesis, indicating its potential in medical imaging applications (Ross, Ermert, & Coenen, 2011).

Analyzing Phenol Transformation

The transformation of phenol to benzoate by an anaerobic phenol-degrading consortium was studied using isomeric fluorophenols. 2-Fluorophenol transformation resulted in the accumulation of fluorobenzoic acids, indicating the potential of fluorinated phenol derivatives in studying phenol transformation mechanisms (Genthner, Townsend, & Chapman, 1989).

Synthesis of Diaryl Ethers

The availability of no-carrier-added 4-[18F]fluorophenol has enabled the synthesis of complex compounds such as 2-(4-[18F]fluorophenoxy)-benzylamines. These syntheses, using Ullmann ether synthesis, expand the spectrum of labeling procedures in pharmaceutical and chemical research (Stoll, Ermert, Oya, Kung, & Coenen, 2004).

Fluoroionophores for Metal Cation Sensing

Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives have shown spectral diversity when interacting with various metal cations. For example, compounds like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol can specifically chelate Zn+2, indicating the application of fluorophenol derivatives in metal cation sensing and analysis (Hong, Lin, Hsieh, & Chang, 2012).

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLASEYJOHOIMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=S)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427870 |

Source

|

| Record name | 2-(4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)ethanethioamide | |

CAS RN |

35370-93-5 |

Source

|

| Record name | 2-(4-Fluorophenoxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35370-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)